molecular formula C13H18F2N2O B14904381 2-(4-(2,3-Difluorobenzyl)piperazin-1-yl)ethan-1-ol

2-(4-(2,3-Difluorobenzyl)piperazin-1-yl)ethan-1-ol

Cat. No.: B14904381
M. Wt: 256.29 g/mol
InChI Key: AFVNSFWRWDRORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2,3-Difluorobenzyl)piperazin-1-yl)ethan-1-ol is a piperazine derivative featuring a 2,3-difluorobenzyl substituent and an ethanol side chain. The piperazine core is a six-membered ring with two nitrogen atoms, commonly utilized in medicinal chemistry due to its conformational flexibility and hydrogen-bonding capabilities. The ethanol moiety improves hydrophilicity, which may influence solubility and pharmacokinetics.

Properties

Molecular Formula

C13H18F2N2O

Molecular Weight

256.29 g/mol

IUPAC Name

2-[4-[(2,3-difluorophenyl)methyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C13H18F2N2O/c14-12-3-1-2-11(13(12)15)10-17-6-4-16(5-7-17)8-9-18/h1-3,18H,4-10H2

InChI Key

AFVNSFWRWDRORB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C(=CC=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,3-Difluorobenzyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield 2-(4-(2,3-Difluorobenzyl)piperazin-1-yl)ethanal or 2-(4-(2,3-Difluorobenzyl)piperazin-1-yl)ethanoic acid .

Scientific Research Applications

2-(4-(2,3-Difluorobenzyl)piperazin-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(2,3-Difluorobenzyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The 2,3-difluorobenzyl group may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Analysis

Table 1: Key Structural Features of Piperazine Derivatives
Compound Name Aromatic Substituent Side Chain CAS Number Molecular Formula Molar Mass (g/mol)
2-(4-(2,3-Difluorobenzyl)piperazin-1-yl)ethan-1-ol 2,3-Difluorobenzyl Ethanol Not provided C₁₃H₁₇F₂N₂O ~267.29 (estimated)
2-[4-(4-Nitrobenzyl)piperazin-1-yl]ethanol 4-Nitrobenzyl Ethanol 175134-93-7 C₁₃H₁₉N₃O₃ 265.31
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate 2-Fluorobenzoyl Ketone (2-oxoethyl) Not provided C₂₁H₂₀F₄N₂O₅ 480.39
1-(4-Fluorobenzyl)piperazine derivatives 4-Fluorobenzyl Varied (e.g., methanone) Assigned (compounds 7–19) Variable Variable
7,8-Dimethoxyperphenazine 3-Chloro-3,4-dimethoxyphenyl Ethanol Not provided C₂₃H₃₀ClN₃O₃S 464.02
Key Observations:
  • Aromatic Substituents: The 2,3-difluorobenzyl group in the target compound provides dual fluorine atoms at adjacent positions, increasing electronegativity and steric bulk compared to mono-fluorinated analogues (e.g., 4-fluorobenzyl in ). This may enhance binding to hydrophobic pockets in biological targets.
  • Side Chains: The ethanol group in the target compound and enables hydrogen bonding, improving aqueous solubility. In contrast, ketone-containing derivatives (e.g., ) may exhibit lower solubility but higher lipophilicity.

Pharmacological Implications

  • Fluorine Effects: The 2,3-difluoro substitution may optimize target engagement compared to mono-fluoro (e.g., ) or nitro () analogues. Fluorine’s electronegativity enhances binding affinity and metabolic stability by reducing oxidative degradation .
  • Ethanol vs.

Physicochemical Properties

  • Solubility: The ethanol group enhances water solubility, whereas nitro () or ketone () substituents increase lipophilicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.